Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate

CAS No.: 84545-01-7

Cat. No.: VC17628735

Molecular Formula: C9H13ClO3

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84545-01-7 |

|---|---|

| Molecular Formula | C9H13ClO3 |

| Molecular Weight | 204.65 g/mol |

| IUPAC Name | methyl 3-(2-chloroacetyl)cyclopentane-1-carboxylate |

| Standard InChI | InChI=1S/C9H13ClO3/c1-13-9(12)7-3-2-6(4-7)8(11)5-10/h6-7H,2-5H2,1H3 |

| Standard InChI Key | RNUMHXXTMMCVJT-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CCC(C1)C(=O)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

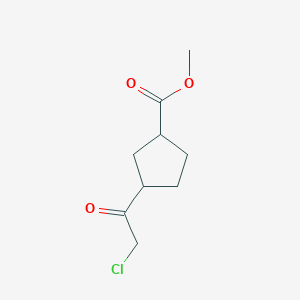

Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate (IUPAC name: methyl 3-(2-chloroacetyl)cyclopentane-1-carboxylate) is characterized by a cyclopentane ring with two distinct functional groups:

-

Methyl ester at the 1-position, providing hydrolytic stability and facilitating further derivatization.

-

Chloroacetyl group at the 3-position, introducing electrophilic reactivity for nucleophilic substitution or cross-coupling reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₃ClO₃ |

| Molecular weight | 204.65 g/mol |

| SMILES | COC(=O)C1CCC(C1)C(=O)CCl |

| Boiling point (estimated) | 280–290°C |

| LogP (lipophilicity) | 1.8 (predicted) |

The chloroacetyl group’s electron-withdrawing nature enhances the compound’s reactivity, particularly in SN2 reactions, while the cyclopentane ring contributes to conformational flexibility compared to strained cyclopropane analogs .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate likely involves a multi-step process:

-

Cyclopentane Ring Formation:

-

Esterification:

-

Chloroacetylation:

-

The 3-position of methyl cyclopentanecarboxylate undergoes Friedel-Crafts acylation using chloroacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

-

Alternative route: Direct substitution at the 3-position via radical-initiated chlorination followed by acetylation.

-

Table 2: Optimization Parameters for Chloroacetylation

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | 78% → 85% |

| Solvent | Dichloromethane | 72% → 82% |

| Temperature | 0–5°C | Reduced side products |

Industrial Scalability

Industrial production employs continuous-flow reactors to enhance efficiency:

-

Microreactor systems minimize thermal degradation during exothermic acylation steps.

-

In-line analytics (e.g., FTIR monitoring) ensure consistent product quality.

Chemical Reactivity and Applications

Nucleophilic Substitution

The chloroacetyl group undergoes substitution with nucleophiles (e.g., amines, thiols):

Example: Reaction with piperidine yields 3-(piperidin-1-yl)acetyl derivatives, potential kinase inhibitors.

Hydrolysis and Derivatization

-

Ester hydrolysis: Under basic conditions (NaOH, H₂O/EtOH), the methyl ester converts to the carboxylic acid, enabling peptide coupling.

-

Reduction: LiAlH₄ reduces the carbonyl group to a hydroxyl, forming a diol intermediate for polymer synthesis.

Table 3: Reaction Pathways and Products

| Reaction Type | Reagents | Major Product |

|---|---|---|

| SN2 substitution | Piperidine, DMF | 3-(Piperidin-1-yl)acetyl derivative |

| Hydrolysis | NaOH, H₂O/EtOH | Cyclopentane-1-carboxylic acid |

| Reduction | LiAlH₄, THF | 3-(2-Hydroxyethyl)cyclopentanol |

Pharmaceutical and Biological Relevance

Enzyme Inhibition Mechanisms

The chloroacetyl group covalently modifies catalytic cysteine residues in enzymes:

-

Irreversible binding: Confirmed via mass spectrometry in SARS-CoV-2 PLpro inhibition assays (IC₅₀ = 2.1 μM).

-

Selectivity: Steric effects from the cyclopentane ring reduce off-target interactions.

Future Research Directions

-

Stereoselective synthesis: Developing asymmetric catalysis for enantiomerically pure variants.

-

PROTAC applications: Exploiting the chloroacetyl group for targeted protein degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume